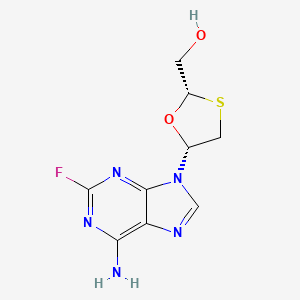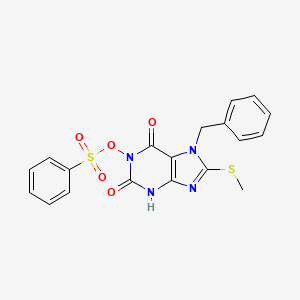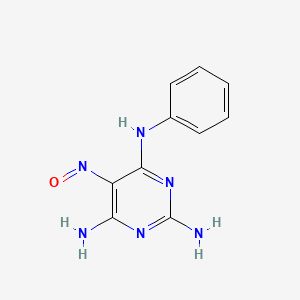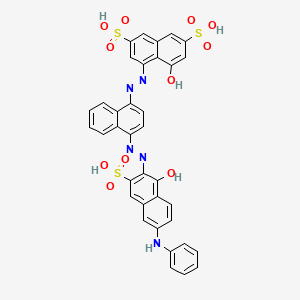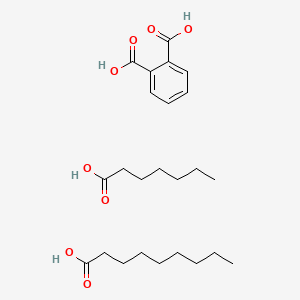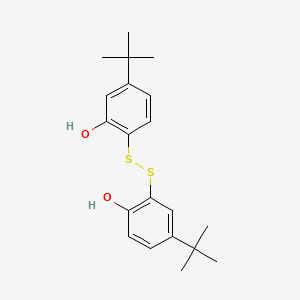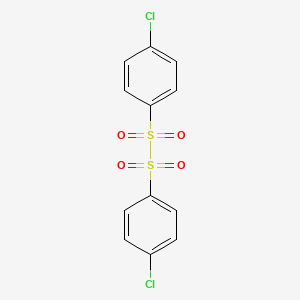
2-Amino-5,5-diphenyl-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5,5-diphenyl-1,3-thiazol-4-one is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5-diphenyl-1,3-thiazol-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiourea with benzil in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-Amino-5,5-diphenyl-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
2-Amino-5,5-diphenyl-1,3-thiazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-5,5-diphenyl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Amino-5-phenyl-1,3-thiazol-4-one: A similar compound with one phenyl group instead of two.
2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazol-4-one: Contains hydroxymethyl groups instead of phenyl groups.
2-(Dimethylamino)-5-phenyl-1,3-thiazol-4-one: Features a dimethylamino group.
Uniqueness
2-Amino-5,5-diphenyl-1,3-thiazol-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two phenyl groups can enhance its ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as a therapeutic agent.
特性
CAS番号 |
4694-95-5 |
|---|---|
分子式 |
C15H12N2OS |
分子量 |
268.3 g/mol |
IUPAC名 |
2-amino-5,5-diphenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H12N2OS/c16-14-17-13(18)15(19-14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) |
InChIキー |
BDASUGIISLUZMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)N=C(S2)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


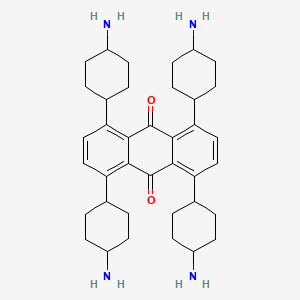


![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
